CV-3988
Overview
Description
3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate, also known as CV-3988, is a compound that has been studied for its role in blood pressure regulation . It has been identified as an antagonist of acetyl glyceryl ether phosphorylcholine (AGEPC), a compound that has a strong hypotensive action .
Molecular Structure Analysis
The molecular structure of this compound is not explicitly provided in the available resources. As an analog of AGEPC , it likely shares some structural similarities. A detailed molecular structure would require access to chemical databases or scientific literature that specifically describes the structure of this compound.Chemical Reactions Analysis
This compound has been studied for its interaction with AGEPC. It has been found to inhibit the binding of AGEPC to platelets . This suggests that this compound may interact with AGEPC or its receptors in a way that prevents AGEPC from exerting its usual effects.Scientific Research Applications
Platelet Aggregation and Cardiovascular Effects
3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate, also known as CV-3988, has been identified as a specific antagonist of platelet-activating factor (PAF). Research conducted by Terashita et al. (1983) demonstrated that this compound effectively inhibits the aggregation of rabbit platelets induced by PAF without affecting aggregation caused by other agents such as arachidonic acid, ADP, collagen, or A-23187. This compound's specificity for PAF indicates its potential utility in studying cardiovascular diseases and developing therapeutic interventions targeting PAF-related pathways. Additionally, this compound was shown to dose-dependently inhibit PAF-induced hypotension in rats, suggesting its application in cardiovascular research, particularly in conditions where PAF plays a significant role (Terashita et al., 1983).
Hypertension Studies
In another study, Masugi et al. (1984) explored the role of 1-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine in regulating blood pressure using 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolio ethyl phosphate. Their research found that this compound significantly inhibited the rapid decrease in blood pressure observed after unclipping the renal artery in one-kidney, one clip hypertensive rats. This implies that the compound can modulate the effects of endogenous 1-alkyl-2-acetyl-sn-glycero-3-phosphorylcholine, highlighting its potential application in studying mechanisms underlying hypertension and the development of therapeutic strategies (Masugi et al., 1984).
Antihypertensive and Biofriendly Material Development
Research into the incorporation of tetracarboxylate ions into octacalcium phosphate (OCP) for creating next-generation biofriendly materials showcased the versatility of compounds like 3-(N-n-Octadecylcarbamoyloxy)-2-methoxypropyl-2-thiazolinium ethyl phosphate. Yokoi et al. (2021) successfully incorporated pyromellitic acid, a type of tetracarboxylic acid, into OCP, a precursor to hydroxyapatite found in human bones and teeth. This incorporation could lead to the development of new materials with applications in bone regeneration and other biomedical fields, demonstrating the broad potential of utilizing this compound in creating biofriendly materials with enhanced functions (Yokoi et al., 2021).
Mechanism of Action
Target of Action
CV-3988 is a specific inhibitor of the platelet-activating factor (PAF) . PAF is a potent phospholipid mediator involved in various physiological and pathological processes, including inflammation and anaphylaxis .
Mode of Action
This compound acts as an antagonist to PAF, meaning it binds to the PAF receptor and blocks its activation . By doing so, it inhibits the action of PAF both in vitro and in vivo .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PAF signaling pathway . By blocking the PAF receptor, this compound prevents the downstream effects of PAF activation, which include platelet aggregation and inflammation .
Result of Action
The primary result of this compound’s action is the inhibition of PAF-induced responses . This includes reducing platelet sensitivity to PAF , suppressing anaphylactic shock in certain mouse strains , and preserving heart and lung function during transplantation .
Action Environment
The efficacy of this compound can be influenced by various factors. Additionally, the compound’s effectiveness in preserving heart and lung function during transplantation suggests it may be particularly useful in ischemic environments .
Biochemical Analysis
Biochemical Properties
CV-3988 plays a crucial role in biochemical reactions by acting as a selective antagonist of platelet-activating factor (PAF). It interacts with the PAF receptor, inhibiting the binding of PAF to its receptor site . This interaction prevents the downstream signaling pathways that PAF would typically activate, thereby modulating various physiological responses. The compound’s ability to inhibit PAF makes it useful in studying inflammatory responses and other PAF-related processes.
Cellular Effects
This compound has been shown to influence various cellular processes. By blocking the PAF receptor, it affects cell signaling pathways that are involved in inflammation, immune responses, and platelet aggregation . This compound can modulate gene expression and cellular metabolism by preventing PAF-induced activation of these pathways. For instance, in studies involving heart and lung preservation for transplantation, this compound demonstrated protective effects against ischemia-reperfusion injury by reducing oxidative stress and inflammation .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the PAF receptor, thereby inhibiting PAF from exerting its effects. This competitive inhibition prevents the activation of G-protein coupled receptor signaling pathways that PAF would normally trigger . As a result, the downstream effects, such as the release of inflammatory mediators and platelet aggregation, are suppressed. This mechanism highlights the compound’s potential in therapeutic applications where PAF-related pathways are implicated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its efficacy. Studies have shown that this compound remains stable under specific conditions, maintaining its inhibitory effects on PAF over extended periods . Long-term studies in vitro and in vivo have demonstrated that this compound can provide sustained protection against PAF-induced cellular damage, although its effectiveness may diminish with prolonged exposure due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits PAF-induced responses without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in blood parameters and potential organ toxicity . These findings underscore the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with various enzymes and cofactors. The compound undergoes metabolic processing in the liver, where it is converted into active and inactive metabolites . These metabolic pathways influence the compound’s bioavailability and duration of action. Understanding these pathways is essential for optimizing the use of this compound in clinical and research settings.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . Once administered, the compound is distributed throughout the body, with a particular affinity for tissues involved in inflammatory responses. Its localization and accumulation in these tissues enhance its therapeutic potential by ensuring targeted inhibition of PAF-related pathways.
Subcellular Localization
This compound’s subcellular localization is primarily within the plasma membrane, where it interacts with the PAF receptor . This localization is crucial for its function as a PAF antagonist, as it allows the compound to effectively compete with PAF for receptor binding. Additionally, any post-translational modifications that direct this compound to specific cellular compartments can further influence its activity and efficacy.
Properties
IUPAC Name |
[2-methoxy-3-(octadecylcarbamoyloxy)propyl] 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H53N2O7PS/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-29-28(31)35-24-27(34-2)25-37-38(32,33)36-22-20-30-21-23-39-26-30/h21,23,26-27H,3-20,22,24-25H2,1-2H3,(H-,29,31,32,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHKTASGTFXJPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNC(=O)OCC(COP(=O)([O-])OCC[N+]1=CSC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H53N2O7PS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40276040, DTXSID701006301 | |
Record name | CV-3988 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85703-73-7, 92203-21-9 | |
Record name | 3-(4-Hydroxy-7-methoxy-4-oxido-10-oxo-3,5,9-trioxa-11-aza-4-phosphanonacos-1-yl)thiazolium inner salt | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=85703-73-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | CV 3988 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085703737 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CV-3988 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40276040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[Hydroxy(octadecylimino)methoxy]-2-methoxypropyl 2-(1,3-thiazol-3-ium-3-yl)ethyl phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701006301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.